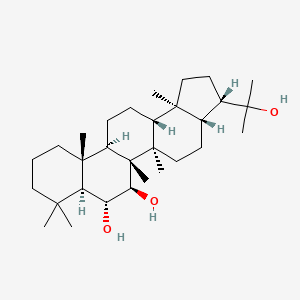
Nephrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nephrin is a cell surface signaling receptor protein that regulates podocyte function and plays a role in β-cell survival signaling; it is a protein necessary for the proper functioning of the renal filtration barrier. This compound belongs to a family of highly conserved proteins with a well characterized function as modulators of cell adhesion and guidance, and this compound may have a role in metabolic pathways linked to podocyte and pancreatic β-cell survival. This compound is associated and partly co-localized with PI3-kinase in mouse islet β-cells and the mouse pancreatic beta-cell line (βTC-6 cells). This compound silencing abolishes Akt activation and increased susceptibility of cells to apoptosis. Glucose-induced changes in this compound signaling may contribute to gradual pancreatic β-cell loss in type 2 diabetes. This suggests a role for this compound as an independent modulator of podocyte and pancreatic β-cell nutrient sensing in the fasting state and the potential of this compound as a drug target in diabetes.
Applications De Recherche Scientifique
Role in Glomerular Filtration
Nephrin is integral to the structure of the slit diaphragm, which is essential for filtering blood in the kidneys. Mutations in the NPHS1 gene, which encodes this compound, are linked to congenital nephrotic syndrome. This condition results from impaired localization of this compound, leading to a breakdown of the filtration barrier and subsequent proteinuria . Understanding this compound's role in glomerular filtration has implications for developing targeted therapies for kidney diseases.
Insulin Signaling and Metabolism
Recent studies have uncovered this compound's involvement in insulin signaling within podocytes. This compound facilitates the docking of GLUT1 and GLUT4 vesicles to the cell membrane, enhancing glucose uptake. In podocytes with this compound mutations, insulin response is significantly impaired . This discovery positions this compound as a potential target for managing metabolic disorders that impact kidney function, such as diabetes.
Autoimmunity and Minimal Change Disease
Research has identified autoantibodies against this compound in patients with minimal change disease, a common cause of nephrotic syndrome. The presence of these autoantibodies correlates with disease activity and may contribute to podocyte injury . This finding suggests that this compound could serve as a biomarker for disease progression and a target for novel immunotherapies aimed at modulating autoimmune responses.
This compound in Kidney Organoids
Innovative studies utilizing induced pluripotent stem cells (iPSCs) have shown that this compound localization is critical for maintaining podocyte function in kidney organoids. By developing protocols for creating nephron progenitors from iPSCs, researchers can screen for drugs that may correct mislocalized this compound proteins, offering potential treatments for various kidney diseases characterized by proteinuria .
Therapeutic Targeting of this compound
Given its pivotal role in maintaining glomerular integrity, this compound presents an attractive target for therapeutic interventions. Strategies may include:
- Gene Therapy : Correcting mutations in the NPHS1 gene to restore this compound function.
- Monoclonal Antibodies : Developing antibodies that modulate this compound activity or neutralize autoantibodies.
- Small Molecule Drugs : Identifying compounds that enhance this compound localization or function.
Case Studies and Research Findings
Propriétés
Numéro CAS |
65136-96-1 |
|---|---|
Formule moléculaire |
C30H52O3 |
Poids moléculaire |
460.74 |
Nom IUPAC |
(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol |
InChI |
InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
VYLJAYXZTOTZRR-GQZYKZBKSA-N |
SMILES |
CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Nephrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















